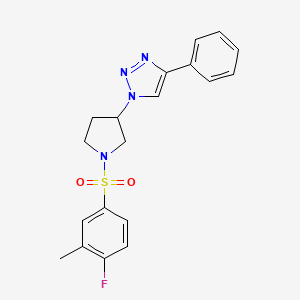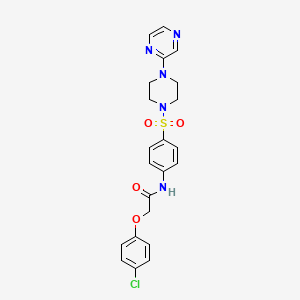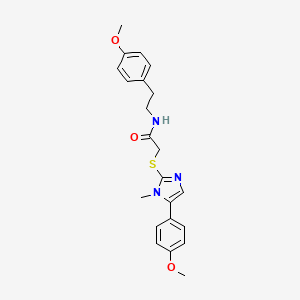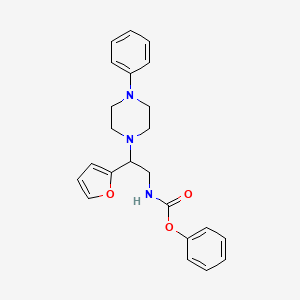
1-(1-((4-fluoro-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-((4-fluoro-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C19H19FN4O2S and its molecular weight is 386.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
1-Sulfonyl-1,2,3-triazoles, including compounds structurally related to 1-(1-((4-fluoro-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole, are pivotal intermediates in organic synthesis. They are prepared from terminal alkynes and sulfonyl azides and can react with allenes under nickel(0) catalysis to yield isopyrroles. These isopyrroles can be transformed into polysubstituted pyrroles through double bond transposition and Alder-ene reactions, showcasing the compound's utility in synthesizing complex heterocyclic structures (Miura et al., 2013).
Biological Activities and Applications
Compounds featuring the 1,2,3-triazole moiety, akin to the compound , have been evaluated for various biological activities. For instance, disubstituted 1,2,3-triazoles were synthesized and assessed as inhibitors against caspase-3, demonstrating potential therapeutic applications. The study identified potent inhibitors, suggesting that modifications of the triazole structure could yield compounds with significant biological activities (Jiang & Hansen, 2011).
Sensor Applications
Triazole derivatives, specifically those incorporating pyrrolidine and phenyl groups, have been explored for their sensing capabilities. A pyrrolidine constrained bipyridyl-dansyl conjugate with a triazole linker exhibited selective ratiometric and colorimetric chemosensing for Al(3+), highlighting its application in detecting metal ions. This demonstrates the adaptability of 1,2,3-triazole derivatives in developing sensitive and selective sensors for environmental and biological analyses (Maity & Govindaraju, 2010).
Material Science and Nanotechnology
The versatile chemistry of 1,2,3-triazoles extends to material science and nanotechnology. Novel surfactant-like pyrene derivatives containing a triazole unit were synthesized, displaying unique fluorescent properties. These compounds aggregate in aqueous phases and can probe micro-polarities and the formation of amphiphile aggregates. Their applications in sensing and as fluorescent probes in material science underscore the broad utility of triazole derivatives in advanced materials research (Zhang et al., 2014).
Eigenschaften
IUPAC Name |
1-[1-(4-fluoro-3-methylphenyl)sulfonylpyrrolidin-3-yl]-4-phenyltriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2S/c1-14-11-17(7-8-18(14)20)27(25,26)23-10-9-16(12-23)24-13-19(21-22-24)15-5-3-2-4-6-15/h2-8,11,13,16H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAACJYSTIDUXOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(1,3-dihydro-2-benzofuran-1-yl)ethanone;hydrochloride](/img/structure/B2874388.png)
![N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-fluoro-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B2874389.png)
![3-methoxy-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide](/img/structure/B2874390.png)
![2-[[1-(Difluoromethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2874391.png)
![Tert-butyl 4-[[(2-chloroacetyl)amino]methyl]-4-(methoxymethyl)piperidine-1-carboxylate](/img/structure/B2874395.png)
![2-Methyl-2-[2-(trifluoromethyl)thiophen-3-yl]propanoic acid](/img/structure/B2874396.png)



![N-[(2,6-difluorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B2874404.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2874405.png)
![N-({[2,3'-bipyridine]-3-yl}methyl)-3-(4-fluorophenoxy)benzamide](/img/structure/B2874406.png)
![3-Chloro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide](/img/structure/B2874408.png)
